![molecular formula C19H17NO3 B5597855 2,5-dimethyl-N-(3-phenoxyphenyl)-3-furamide](/img/structure/B5597855.png)
2,5-dimethyl-N-(3-phenoxyphenyl)-3-furamide
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Overview
Description
Research into the synthesis and properties of amide compounds, including furamide derivatives, has been extensive, given their importance in materials science and potential applications in various fields. These compounds often exhibit unique physical and chemical properties due to their specific molecular structures and the presence of functional groups.
Synthesis Analysis
The synthesis of polyamides and polyimides derived from diamines and dicarboxylic acids involves nucleophilic substitution reactions followed by polycondensation using specific catalysts such as triphenyl phosphite and pyridine. These methods yield polymers with high tensile strength and thermal stability, indicating the robustness of the synthesis process for creating durable materials (Liaw, B.-Y., Liaw, D., & Jeng, M.-Q., 1998).
Molecular Structure Analysis
The molecular structures of synthesized compounds, such as polyamides and polyimides, are characterized using techniques like FTIR, NMR, and X-ray diffraction. These analyses reveal the presence of amorphous structures and confirm the successful introduction of desired functional groups into the polymer backbone, leading to materials with specific physical and chemical properties.
Chemical Reactions and Properties
Chemical reactions involving the cyclopalladation of furancarboselenoamides and the enzymatic synthesis of furandicarboxylic acid-based semi-aromatic polyamides showcase the versatility of furamide derivatives in forming complex structures with potential applications in catalysis and biodegradable materials, respectively (Nonoyama, M., & Nonoyama, K., 1989); (Jiang, Y., Maniar, D., Woortman, A., & Loos, K., 2016).
properties
IUPAC Name |
2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-11-18(14(2)22-13)19(21)20-15-7-6-10-17(12-15)23-16-8-4-3-5-9-16/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRMSLIQQNPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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